2-Chloro-5-nitrobenzoic acid

Catalog No.
S601063
CAS No.
2516-96-3
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrobenzoic acid

CAS Number

2516-96-3

Product Name

2-Chloro-5-nitrobenzoic acid

IUPAC Name

2-chloro-5-nitrobenzoic acid

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)

InChI Key

QUEKGYQTRJVEQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

Synonyms

2-Chloro-5-nitrobenzoic acid; 4-Chloro-3-carboxynitrobenzene; 5-Nitro-2-chlorobenzoic acid; 6-Chloro-3-nitrobenzoic acid; NSC 8441

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl

Synthesis of N-substituted 5-nitroanthranilic acid derivatives:

2-Chloro-5-nitrobenzoic acid can be utilized as a starting material for the synthesis of N-substituted 5-nitroanthranilic acid derivatives through a microwave-assisted, regioselective amination reaction with various aliphatic and aromatic amines. These derivatives possess potential applications in the development of novel pharmaceuticals and functional materials. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:

Ligand for luminescent metal complexes:

2-Chloro-5-nitrobenzoic acid can act as a ligand, forming red luminescent one-dimensional coordination polymers with metal ions like Eu(III). These luminescent materials have potential applications in various fields, including optoelectronic devices and sensors. Source: Sigma-Aldrich product page on 2-Chloro-5-nitrobenzoic acid:

Additional research areas:

While the above examples highlight some established research applications, 2-Chloro-5-nitrobenzoic acid's unique chemical properties might hold potential for further exploration in various scientific research areas. These could include:

  • Development of new catalysts and reagents
  • Exploration of its potential biological activities
  • Investigation of its use in organic synthesis as a building block for more complex molecules
Origin

2-Chloro-5-nitrobenzoic acid is not typically found naturally. It is synthesized in laboratories for various applications [].

Significance

This compound serves as a valuable intermediate in the synthesis of other important molecules. For instance, it can be a precursor to N-substituted 5-nitroanthranilic acid derivatives, which have applications in the development of pharmaceuticals []. Additionally, it can act as a ligand to form coordination polymers with potential uses in luminescent materials.


Molecular Structure Analysis

2-Chloro-5-nitrobenzoic acid possesses a distinct structure with several key features:

  • Aromatic Ring: The core structure consists of a benzene ring with a chlorine atom attached at the second position (ortho position) and a nitro group (NO2) at the fifth position (meta position) relative to the carboxylic acid group (COOH).
  • Functional Groups: The presence of the carboxylic acid group makes it an acidic compound. The nitro group is an electron-withdrawing group, affecting the reactivity of the molecule.
  • Planar Structure: The molecule is expected to be nearly planar due to the delocalization of electrons within the aromatic ring and the nitro group.

Chemical Reactions Analysis

Synthesis

Other Reactions:

  • Amination: 2-Chloro-5-nitrobenzoic acid can undergo microwave-assisted amination reactions with aliphatic and aromatic amines. This reaction yields N-substituted 5-nitroanthranilic acid derivatives.

Balanced Chemical Equation (Example):

ClC6H3(NO2)CO2H + R-NH2 (Microwave) -> R-N(C6H3(NO2)CO2H) + HCl (where R is an aliphatic or aromatic group)

Citation:

  • Sigma-Aldrich:
  • Nitration reaction - Master Organic Chemistry
Decomposition

Physical And Chemical Properties Analysis

  • Melting Point: 165-168 °C (literature).
  • Boiling Point: No data available.
  • Solubility: Solubility data is not readily available. However, due to the presence of the polar carboxylic acid group, it might exhibit some solubility in polar solvents like water and ethanol. The non-polar chlorine atom might limit its solubility in non-polar organic solvents.
  • Stability: Information on the stability of 2-chloro-5-nitrobenzoic acid under various conditions (temperature, light, etc.) is not available.

Citation:

  • Sigma-Aldrich:

XLogP3

2

LogP

2.03 (LogP)

Melting Point

166.5 °C

UNII

P27EEY2MW8

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (69.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2516-96-3

Wikipedia

2-Chloro-5-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 2-chloro-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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